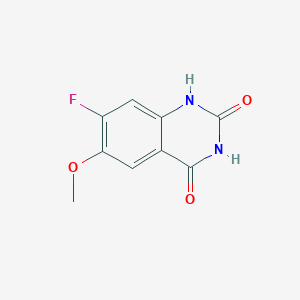

7-Fluoro-6-methoxyquinazoline-2,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-6-methoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O3/c1-15-7-2-4-6(3-5(7)10)11-9(14)12-8(4)13/h2-3H,1H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEXOSAASFBGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoro 6 Methoxyquinazoline 2,4 Diol and Its Structural Analogs

Established Synthetic Routes to Quinazoline-2,4-dione Core Structures

The quinazoline-2,4-dione scaffold is a crucial heterocyclic motif in medicinal chemistry, and numerous synthetic strategies have been developed for its construction.

Cyclization Reactions in Quinazoline (B50416) Synthesis

Cyclization reactions are a cornerstone in the synthesis of quinazoline-2,4-diones. A common approach involves the condensation of anthranilic acid derivatives with a carbonyl source. For instance, heating anthranilic acid with urea (B33335) at high temperatures (150-160°C) directly yields quinazoline-2,4-dione. generis-publishing.com Another well-established method is the reaction of isatoic anhydrides with amines or isocyanates. researchgate.net Phosgene or its surrogates can also be employed to react with 2-aminobenzamides to form the desired dione (B5365651) structure. researchgate.net

More contemporary methods have focused on improving efficiency and reaction conditions. For example, a facile synthesis has been reported involving the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of a Lewis acid catalyst like ZnCl2 at elevated temperatures. acs.org Additionally, tandem reactions, such as the reaction of isatins with aryl or alkyl amines via oxidative rearrangement in the presence of a Lewis acid and an oxidant like tert-butyl hydroperoxide (TBHP), offer an efficient route to quinazoline-2,4-diones under mild conditions. researchgate.net

The choice of cyclization strategy often depends on the desired substitution pattern on the quinazoline ring. For instance, N-substituted quinazoline-2,4-diones can be prepared from N-methylisatoic anhydride, although yields can be moderate. mdpi.com An alternative and often higher-yielding method involves the methylation of pre-formed quinazolinedione amides using methyl iodide with a suitable base. mdpi.com

| Starting Material | Reagent(s) | Key Features |

| Anthranilic Acid | Urea | High-temperature condensation generis-publishing.com |

| Isatoic Anhydride | Amines/Isocyanates | Versatile for N-substitution researchgate.net |

| 2-Aminobenzamides | Phosgene/Surrogates | Forms the dione ring researchgate.net |

| o-Aminonitriles | DMF/N,N-diethylformamide, ZnCl2 | Facile condensation at high temperature acs.org |

| Isatins | Aryl/Alkyl Amines, Lewis Acid, TBHP | Tandem oxidative rearrangement researchgate.net |

Multi-Component Reactions (MCRs) for Quinazoline Scaffolds

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds like quinazolines from three or more starting materials in a single synthetic operation. These reactions are particularly valuable for generating diverse libraries of compounds for drug discovery.

One notable MCR is the Ugi four-component reaction (Ugi-4CR). This reaction can be employed to synthesize polycyclic quinazolinones by reacting components like o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a metal-catalyzed intramolecular N-arylation. acs.org This strategy allows for the introduction of diverse functional groups onto the quinazoline scaffold. acs.org Another innovative approach utilizes cyanamide (B42294) as an unprecedented amine component in an Ugi-4CR, followed by a radical-induced cyclization to form the quinazolinone ring system. acs.org

Three-component reactions are also prevalent. For example, the catalytic condensation of 2-haloanilines with carbon dioxide and isocyanides, often catalyzed by palladium, provides a direct route to quinazoline-2,4(1H,3H)-diones under mild conditions. researchgate.netorganic-chemistry.org

Synthesis of 7-Fluoroquinazoline-2,4-diol as a Precursor

The synthesis of the specific precursor, 7-fluoroquinazoline-2,4-diol, requires the strategic introduction of a fluorine atom at the C-7 position of the quinazoline ring.

Derivation from Fluoro-Substituted Anthranilic Acid Derivatives

The most direct approach to synthesizing 7-fluoro-substituted quinazolines is to start with an appropriately substituted anthranilic acid derivative. The synthesis of N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, for example, starts from a substituted anthranilic acid. mdpi.com While this specific example leads to a different substitution pattern, the principle of using a pre-functionalized anthranilic acid is fundamental. For 7-fluoroquinazoline-2,4-diol, a synthesis would typically commence with 4-fluoroanthranilic acid. This starting material can then undergo cyclization with a suitable carbonyl source, such as urea or a chloroformate, to form the 7-fluoroquinazoline-2,4-dione ring system.

The synthesis of various quinazoline derivatives often begins with anthranilic acid. generis-publishing.comnih.govscispace.com For instance, N-(phenyl) chalconyl anthranilic acids have been used as precursors for a range of substituted quinazolinones. scispace.com The synthesis of 6-bromo-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline involved the synthesis of 5-bromo-N-phenyl-anthranilic acid from anthranilic acid. nih.gov

Introduction and Functionalization of Methoxy (B1213986) Groups at C-6 Position

The final step in the synthesis of 7-Fluoro-6-methoxyquinazoline-2,4-diol is the introduction of a methoxy group at the C-6 position.

The functionalization of the C-6 and C-7 positions of the quinazoline ring is a common strategy in the development of bioactive molecules. nih.govnih.gov For example, the synthesis of anticancer agents like tandutinib, erlotinib, and gefitinib (B1684475) involves the use of 6,7-dimethoxy or similar substitutions. nih.gov The synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives has been achieved, which can then be further functionalized. ptfarm.pl

A common strategy for introducing a methoxy group is through nucleophilic aromatic substitution on a suitably activated precursor. For instance, a nitro group at the C-6 position, as in the intermediate 7-Fluoro-6-nitroquinazolin-4(3H)-one, can be a precursor. The nitro group can be reduced to an amino group, which can then be converted to a hydroxyl group via a diazonium salt intermediate. Subsequent methylation of the hydroxyl group would yield the desired methoxy group. Alternatively, direct nucleophilic displacement of a good leaving group, such as a halogen, at the C-6 position by methoxide (B1231860) is another potential route, although this may require harsh conditions or specific activation.

Research has shown that substitutions at the C-6 position of the quinazoline ring can significantly influence biological activity. nih.gov For instance, the introduction of a methoxy group at C-6 has been explored in the context of developing topoisomerase inhibitors. nih.gov

| Precursor | Reagent(s) | Transformation |

| 7-Fluoro-6-nitroquinazoline-2,4-diol | 1. Reducing agent (e.g., Fe/HCl) 2. NaNO2, H+ 3. H2O, heat 4. Methylating agent (e.g., CH3I, base) | Nitro reduction, diazotization, hydroxylation, and methylation |

| 7-Fluoro-6-haloquinazoline-2,4-diol | Sodium methoxide | Nucleophilic aromatic substitution |

Strategies for Methoxy Group Incorporation

The synthesis of this compound typically begins with an aniline (B41778) precursor that already contains the requisite 4-fluoro and 5-methoxy substituents. The most common starting material is 2-amino-4-fluoro-5-methoxybenzoic acid or its corresponding benzonitrile (B105546) derivative. The methoxy group is thus incorporated from the initial stages of the synthesis.

A prevalent method for creating the quinazoline-2,4-dione scaffold is through the cyclization of an appropriately substituted 2-aminobenzoic acid or its derivative with a one-carbon synthon that can provide the C2 and C4 carbonyl groups. For instance, the cyclization of 2-amino-4,5-dimethoxybenzoic acid with sodium cyanate (B1221674) in acetic acid is a traditional route for similar compounds, a method that can be adapted for the fluoro-methoxy analog. acs.org Another approach involves the reaction of 2-aminobenzonitriles with carbon dioxide under various conditions, including the use of a base like DBU or supercritical CO2, to form the quinazoline-2,4(1H,3H)-dione ring system. acs.org

The synthesis of precursors like 2-amino-4-fluoro-5-methoxybenzonitrile is a key step. This can be achieved through multi-step sequences starting from more readily available materials. For example, in syntheses of related anticancer drugs like Afatinib, a common precursor is 4,5-disubstituted anthranilic acid, which undergoes cyclization to form the quinazoline core. arkat-usa.org

Table 1: Representative Methods for Quinazoline-2,4-dione Ring Formation

| Starting Material Type | Reagent(s) | Key Features |

|---|---|---|

| 2-Aminobenzoic Acid | Sodium Cyanate, Acetic Acid | Traditional method, avoids highly toxic reagents like phosgene. acs.org |

| 2-Aminobenzonitrile | Carbon Dioxide (supercritical), Base (cat.) | Green chemistry approach, CO2 acts as both reactant and solvent. acs.org |

| 2-Aminobenzamide (B116534) | Di-tert-butyl Dicarbonate ((Boc)₂O), DMAP | Metal-free catalysis, proceeds under mild conditions. acs.org |

Sequential Functionalization Approaches

Sequential functionalization refers to the step-by-step introduction of substituents onto the aromatic ring before or after the formation of the quinazoline system. A common strategy involves starting with a commercially available, less complex aniline and introducing the necessary functional groups.

For instance, one could start with a fluorinated aniline and introduce the methoxy group via electrophilic aromatic substitution, although this can present challenges with regioselectivity. masterorganicchemistry.com A more controlled approach often involves nucleophilic aromatic substitution (SₙAr). A synthetic route could begin with a molecule like 2-amino-4,5-difluorobenzoic acid. The fluorine at the 5-position is more activated towards nucleophilic attack than the one at the 4-position. Reaction with sodium methoxide would selectively displace the 5-fluoro group to install the methoxy group, yielding the desired 2-amino-4-fluoro-5-methoxybenzoic acid precursor. A similar SₙAr strategy is employed in the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one from 7-fluoro-6-nitroquinazolin-4(3H)-one, highlighting the utility of SₙAr on the quinazoline core itself. researchgate.net

Synthetic Transformations for Diversification of this compound

Once the this compound scaffold is synthesized, it serves as a versatile intermediate for creating a diverse library of analogs through various transformations.

Regioselective Derivatization at Quinazoline Nitrogen Atoms (N-1, N-3)

The quinazoline-2,4-dione core possesses two secondary amide nitrogens (N-1 and N-3) that can be functionalized, typically through alkylation or acylation. The regioselectivity of these reactions is a critical consideration. Studies have shown that alkylation of quinazolin-4-ones under basic conditions (e.g., using alkali metal carbonates in aprotic solvents) preferentially occurs at the N-3 position. repec.org

However, the outcome can be influenced by the steric hindrance of the reagents. For example, reacting anthranilamides with dimethylformamide di(primary-alkyl)acetals leads to N-3 alkylation. rsc.orgresearchgate.net In contrast, using a bulkier reagent like dimethylformamide di(isopropyl)acetal can shift the reaction to produce O-alkylation at the C4 position. rsc.orgresearchgate.net For generating diverse libraries, N-alkylation with various alkyl halides in the presence of a base like potassium carbonate in DMF is a standard method. nih.gov This allows for the introduction of functionalized side chains at the N-1 or N-3 position, which can then be further elaborated.

Table 2: Regioselectivity in Quinazolinone Alkylation

| Reagent Type | Position of Alkylation | Conditions | Rationale/Observation |

|---|---|---|---|

| Primary Alkyl Halides | N-3 (major) | K₂CO₃, DMF | N-3 is generally more nucleophilic and sterically accessible. repec.org |

| Dimethylformamide di(primary-alkyl)acetals | N-3 | High Temperature | Orthoamide acts as a direct alkylating agent. rsc.orgresearchgate.net |

| Dimethylformamide di(isopropyl)acetal | O-4 (major) | High Temperature | Steric hindrance diverts alkylation to the oxygen atom. rsc.orgresearchgate.net |

Substitution Reactions at C-2 and C-4 Positions

The hydroxyl groups of the diol tautomer are poor leaving groups. To facilitate substitution at the C-2 and C-4 positions, the quinazoline-2,4-diol is typically converted to its corresponding 2,4-dichloro derivative. This is a crucial transformation that activates the scaffold for nucleophilic attack. The most common method for this conversion is treatment with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) or N,N-diethylaniline. google.com This reaction yields 2,4-dichloro-7-fluoro-6-methoxyquinazoline. sigmaaldrich.com

With the dichloro intermediate in hand, sequential nucleophilic aromatic substitution (SₙAr) reactions can be performed. The C-4 position of the quinazoline ring is significantly more reactive towards nucleophiles than the C-2 position. nih.govnih.gov This inherent regioselectivity allows for the selective introduction of a nucleophile (e.g., an amine) at C-4 under mild conditions, leaving the C-2 chlorine untouched. nih.gov A second, often different, nucleophile can then be introduced at the C-2 position under more forcing conditions, such as higher temperatures. nih.govnih.gov This stepwise approach is a cornerstone for building libraries of 2,4-disubstituted quinazoline derivatives.

Side Chain Elaboration for Analog Library Generation

Side chain elaboration involves extending or modifying the functional groups introduced in previous steps to generate a library of analogs. This is a key strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

For example, if an amino group is introduced at the C-4 position, it can be further functionalized.

Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents) can produce a series of amides.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction can generate secondary or tertiary amines.

If a side chain containing a terminal halide was introduced via N-alkylation (e.g., N-3-(2-chloroethyl) group), this halide can be displaced by a wide range of nucleophiles (amines, thiols, alcohols) to build diverse structures. A common strategy involves N-alkylation with ethyl chloroacetate, followed by hydrazinolysis to produce a key hydrazide intermediate, which can then be cyclized with various reagents to form heterocyclic side chains. nih.gov

Advanced Synthetic Techniques in Quinazoline Research

Modern synthetic organic chemistry has introduced several advanced techniques that have been applied to the synthesis and functionalization of the quinazoline scaffold, enhancing efficiency, yield, and molecular diversity.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for many reactions involved in quinazoline synthesis, including Niementowski reactions and intramolecular cyclizations. nih.gov It is particularly useful for forcing conditions required for substitutions at the less reactive C-2 position. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are powerful tools for forming C-C, C-N, and C-O bonds. ujpronline.comnih.gov For instance, a Suzuki or Buchwald-Hartwig coupling reaction could be used to functionalize a chloro-substituted quinazoline, allowing for the introduction of aryl, heteroaryl, or amino groups that are not accessible through simple SₙAr.

C-H Activation/Functionalization: This emerging field allows for the direct conversion of C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. arabjchem.orgchim.it Rhodium- and iron-catalyzed C-H activation strategies have been developed to introduce substituents directly onto the quinazoline core. arabjchem.orgchim.it

Flow Chemistry: Continuous-flow synthesis offers advantages in safety, scalability, and control over reaction parameters. It has been successfully applied to SₙAr reactions on chloroquinazolines, allowing for rapid library synthesis. chim.it

Mechanochemistry: This solvent-free technique uses mechanical force (ball milling) to drive chemical reactions. It has emerged as a green alternative to traditional solution-phase synthesis and has been used for various transformations, including the challenging activation of C-Cl bonds. acs.org

These advanced methods provide powerful avenues for the efficient construction and diversification of complex molecules like this compound and its analogs.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The synthesis of quinazoline scaffolds, including quinazolin-4(3H)-ones and quinazoline-2,4(1H,3H)-diones, has been significantly improved by the application of microwave irradiation. nih.govnih.gov

A plausible microwave-assisted route to this compound would likely start from a suitably substituted 2-aminobenzamide or 2-aminobenzonitrile. For instance, the cyclocondensation of 2-aminobenzophenones with urea in the presence of glacial acetic acid under microwave irradiation has been shown to produce 4-phenylquinazolin-2(1H)-one derivatives in good yields within 30-45 minutes. nih.gov This general approach can be adapted for the synthesis of the target diol.

The synthesis of substituted benzimidazo[1,2-c]-quinazolines has been achieved through the microwave-assisted cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters in N,N-dimethyl acetamide (B32628) (DMAC) without the need for a catalyst. nih.gov This highlights the potential of microwave heating to facilitate cyclization reactions in the absence of harsh reagents.

A comparative study on the synthesis of 4-phenylquinazolin-2(1H)-one derivatives demonstrated the superiority of microwave heating over conventional methods, with significantly higher yields and reduced reaction times. nih.gov For example, a derivative with an electron-withdrawing nitro group, which gave a poor yield with traditional heating, showed an improved yield under microwave conditions. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives nih.gov

| Compound | Substituent | Conventional Method (Yield, Time) | Microwave Method (Yield, Time) |

| 2a | H | 70%, 4h | 92%, 30 min |

| 2b | 4-NO₂ | 16%, 6h | 31%, 45 min |

| 2c | 4-Cl | 75%, 4h | 85%, 30 min |

| 2d | 4-F | 72%, 4h | 88%, 30 min |

| 2e | 4-CH₃ | 68%, 5h | 80%, 35 min |

| 2f | 4-OCH₃ | 65%, 5h | 78%, 35 min |

This table illustrates the general advantages of microwave-assisted synthesis for quinazolinone derivatives, which can be extrapolated to the synthesis of this compound.

Furthermore, microwave irradiation has been effectively used in the synthesis of 2-alkylthio-4-aminoquinazolines from o-fluorobenzonitriles and S-alkyl isothiouronium salts, demonstrating its utility in constructing the quinazoline ring with various functionalities. nih.gov

Green Chemistry Approaches

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of quinazoline synthesis, this often involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

One prominent green chemistry approach is the use of photocatalysis. A sustainable method for synthesizing quinazoline derivatives utilizes visible light-driven photocatalysis with curcumin-sensitized titanium dioxide (TiO₂) nanoparticles. researchgate.netgeneris-publishing.com This one-pot, three-component reaction of aldehydes, urea/thiourea, and dimedone achieved a product yield of up to 97% in 40 minutes under optimized conditions. researchgate.netgeneris-publishing.com The catalyst demonstrated excellent reusability over multiple cycles, making this an eco-friendly and cost-effective method. researchgate.netgeneris-publishing.com

Another green strategy involves the use of magnetically recoverable catalysts. A novel magnetic palladium catalyst has been employed for the sustainable synthesis of quinazolinones through a multicomponent reaction in an eco-friendly PEG/water solvent system. arkat-usa.org This method provides high product yields (82-98%) and the catalyst can be easily recovered using an external magnet and reused for several cycles with minimal loss of activity. arkat-usa.org The process is characterized by high atom economy and the avoidance of toxic solvents. arkat-usa.org Similarly, magnetic Fe₃O₄@SiO₂-PrNH₂-Fe³⁺ nanoparticles have been used as a recyclable nanocatalyst for the efficient synthesis of quinazoline derivatives under solvent-free conditions. organic-chemistry.org

The synthesis of quinazolin-4-one can be achieved by heating anthranilic acid with formamide (B127407). generis-publishing.com While effective, this method can be made greener by optimizing reaction conditions to minimize energy consumption and waste. A study reported the synthesis of quinazolin-4-one in 73.3% yield by heating anthranilic acid and formamide at 130-135 °C for 2 hours. generis-publishing.com

A metal-free carbonylation process using phenyl isocyanate as a carbonyl source offers a green alternative for the synthesis of quinazoline-2,4(1H,3H)-diones. organic-chemistry.org This protocol features broad substrate compatibility, excellent yields, and mild reaction conditions. organic-chemistry.org

Table 2: Green Synthesis Approaches for Quinazoline Derivatives

| Method | Catalyst/Reagent | Solvent | Key Green Features | Reference |

| Photocatalysis | Curcumin-sensitized TiO₂ | - | Visible light (renewable energy), high yield, reusable catalyst. | researchgate.netgeneris-publishing.com |

| Magnetic Catalyst | Magnetic Palladium Catalyst | PEG/Water | High atom economy, recyclable catalyst, eco-friendly solvent. | arkat-usa.org |

| Nanocatalyst | Fe₃O₄@SiO₂-PrNH₂-Fe³⁺ NPs | Solvent-free | Recyclable catalyst, high purity, easy work-up. | organic-chemistry.org |

| Metal-free Carbonylation | Phenyl isocyanate | - | Mild conditions, broad substrate scope, excellent yields. | organic-chemistry.org |

These green methodologies provide a framework for the environmentally conscious synthesis of this compound and its analogs, aligning with the principles of sustainable chemistry.

Structure Activity Relationship Sar Studies of 7 Fluoro 6 Methoxyquinazoline 2,4 Diol Derivatives

Fundamental Principles of SAR in Quinazoline (B50416) Medicinal Chemistry

The biological activity of quinazoline derivatives is intricately linked to the substitution pattern around the core heterocyclic system. The quinazoline nucleus itself, composed of fused benzene (B151609) and pyrimidine (B1678525) rings, provides a fundamental framework for interaction with various biological targets. nih.gov SAR studies have established that substituents at positions 2, 4, 6, and 7 are particularly crucial in determining the potency and selectivity of these compounds. nih.gov

For instance, in the realm of anticancer research, particularly as epidermal growth factor receptor (EGFR) inhibitors, the 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore. biorxiv.org The quinazoline core typically orients itself in the hinge region of the kinase's ATP-binding site, forming critical hydrogen bonds. nih.gov The substituents at C-6 and C-7 extend into the solvent-accessible region and can form additional interactions that enhance binding affinity. nih.gov Generally, the introduction of small, electron-donating groups at the C-6 and C-7 positions is favorable for inhibitory activity against kinases like EGFR. nih.govresearchgate.net

The 2,4-quinazolinedione (or quinazoline-2,4-diol) core, as specified in the subject compound, is also a recognized pharmacophore with a range of biological activities, including anticancer and antimalarial properties. researchgate.net The presence of carbonyl groups (or hydroxyl groups in the diol tautomer) at the C-2 and C-4 positions provides additional points for hydrogen bonding, which can significantly influence receptor interaction.

Impact of Fluoro-Substitution at C-7 on Biological Activities

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. researchgate.net Its effects on the biological activity of 7-fluoro-6-methoxyquinazoline-2,4-diol derivatives can be understood through its electronic and stereochemical influences.

Fluorine is the most electronegative element, and its incorporation into the quinazoline ring at the C-7 position exerts a powerful electron-withdrawing effect. This can significantly modulate the pKa of nearby functional groups, particularly the nitrogen atoms in the quinazoline core, which can be critical for receptor interaction. nih.gov This alteration of the electronic landscape of the molecule can influence its ability to participate in hydrogen bonding and other electrostatic interactions within a receptor's binding pocket.

With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). researchgate.net Consequently, replacing a hydrogen atom with fluorine at the C-7 position does not introduce significant steric bulk. nih.gov This allows the fluoro-substituted quinazoline derivative to maintain a similar conformation to its non-fluorinated counterpart within a binding site, minimizing potential steric clashes.

Furthermore, the C-F bond is highly polarized and can participate in favorable electrostatic and dipole-dipole interactions with receptor surfaces. It can also form weak hydrogen bonds with appropriate donors. The introduction of fluorine can also impact the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets within a receptor. biorxiv.org

Role of Methoxy-Substitution at C-6 on Structure-Activity Relationships

The methoxy (B1213986) group at the C-6 position of the quinazoline ring also plays a pivotal role in defining the biological activity of derivatives of this compound. Its influence can be attributed to the conformational preferences it induces and its participation in various non-covalent interactions.

The methoxy group is not linear and possesses a bent arrangement of its heavy atoms. nih.gov When attached to an aromatic system like the quinazoline ring, it can adopt different orientations relative to the plane of the ring. This conformational flexibility can be advantageous, allowing the molecule to adapt its shape to fit optimally within a binding pocket. The presence of the adjacent fluoro group at C-7 can influence the preferred conformation of the C-6 methoxy group through electronic repulsion and potential intramolecular interactions.

In many series of quinazoline-based kinase inhibitors, the presence of a methoxy group at C-6, often in combination with another substituent at C-7, is a common feature of highly potent compounds. nih.govnih.gov For instance, in a series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives, the 7-methoxy group was found to be a key feature for potent dual inhibition of EGFR and c-Met kinases. nih.gov

Illustrative Data on Quinazoline Derivatives

To illustrate the principles of structure-activity relationships in quinazoline derivatives, the following tables present the in vitro cytotoxic and kinase inhibitory activities of various substituted quinazolines from published research. While not direct derivatives of this compound, they provide valuable insights into the effects of substitutions at the C-6 and C-7 positions.

Table 1: In Vitro Cytotoxicity of Selected Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-Bromobenzylideneamino)-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 | 6.25 | nih.govresearchgate.net |

| 2-(4-Bromo-2-hydroxy-5-methoxybenzylideneamino)-3-(4-bromo-2-hydroxy-5-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 | 5.91 | nih.govresearchgate.net |

| 5,6,7-trimethoxy-N-(4-methoxyphenyl)quinazolin-4-amine | PC3 | 6.2 | nih.gov |

| 5,6,7-trimethoxy-N-(4-methoxyphenyl)quinazolin-4-amine | BGC823 | 3.2 | nih.gov |

| 5,6,7-trimethoxy-N-(4-methoxyphenyl)quinazolin-4-amine | Bcap37 | 3.1 | nih.gov |

| Quinoline-based dihydrazone derivative 3c | MCF-7 | 7.05 | rsc.org |

| Quinoline-based dihydrazone derivative 3b | MCF-7 | 7.02 | rsc.org |

Table 2: Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Kinase Target | IC50 (nM) | Reference |

| 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative (TS-41) | EGFRL858R | 68.1 | nih.gov |

| 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative (TS-41) | c-Met | 0.26 | nih.gov |

| N4-(3-Chloro-4-fluorophenyl)-7-methoxy-N6-(pyridin-3-ylmethyl)quinazoline-4,6-diamine | MERS-CoV (in cell-based assay, µM) | 5.8 | nih.gov |

SAR of Substituents at the Quinazoline-2,4-diol Positions

The biological profile of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline ring. The dione (B5365651) moiety exists in tautomeric equilibrium with the diol form, but is commonly referred to as quinazoline-2,4-dione in scientific literature. The substitution patterns on the carbon and nitrogen atoms of the pyrimidine ring are particularly influential. nih.gov

Importance of C-2 and C-4 Substitutions

The C-2 and C-4 positions of the quinazoline ring are key sites for chemical modification to modulate biological activity. nih.gov The C-4 position is noted for its high reactivity in aromatic nucleophilic substitution reactions, making it a common starting point for derivatization. nih.gov Conversely, achieving regioselective substitution at the C-2 position can be more challenging, often requiring specific strategies such as the use of 2-chloroquinazolines where the C-4 position is blocked. nih.gov

Research on various quinazolinone analogs has demonstrated that introducing substituted aryl groups at the C-2 position can yield compounds with significant antiproliferative potency. mdpi.comnih.gov For instance, the incorporation of a substituted phenyl or naphthyl ring at this position has been a successful strategy in designing new analogs. nih.gov

Simultaneously, modifications at the C-4 position, such as the replacement of an anilino moiety with a long side chain terminating in an amino group, can significantly enhance the molecule's ability to form hydrogen bonds with target receptors. nih.gov SAR studies have shown that 2,4-disubstituted quinazoline derivatives often possess high cytotoxicity against various human tumor cell lines. nih.gov The interplay between substituents at both C-2 and C-4 is therefore a critical consideration in the design of potent quinazoline-based compounds.

N-Substitution Effects on Biological Activity Profiles

Substitutions at the N-1 and N-3 positions of the this compound core are crucial for defining the biological activity spectrum of its derivatives. Studies on similar scaffolds have shown that these positions are pivotal for introducing diversity and modulating physicochemical properties.

For example, in the pursuit of novel antibacterial agents, the integration of specific heterocyclic moieties at the N-1 and N-3 positions has proven essential for activity. nih.gov A comprehensive study indicated that incorporating rings such as triazole, oxadiazole, or thiadiazole at both N-1 and N-3 of the quinazoline nucleus was a key factor for achieving antimicrobial effects. nih.gov Another study explored conjugating various amino acids at the N-3 position, leading to the development of potent chitin (B13524) synthase inhibitors with selective antifungal activity. researchgate.net This strategy of molecular hybridization, attaching different functional moieties to the nitrogen atoms, is a powerful tool for developing more potent and targeted therapeutic agents. nih.gov

| Position | Substituent Type | Effect on Biological Activity | Reference |

|---|---|---|---|

| C-2 | Substituted Phenyl or Naphthyl Rings | Associated with potent antiproliferative activity. | nih.gov |

| C-4 | Amino-terminated Side Chains | Can enhance hydrogen bonding with target receptors. | nih.gov |

| N-1 and N-3 | Heterocyclic Moieties (Triazole, Oxadiazole) | Essential for antimicrobial activity. | nih.gov |

| N-3 | Amino Acid Conjugates | Can lead to potent and selective enzyme inhibitors (e.g., chitin synthase). | researchgate.net |

Positional Scanning and Analog Design for Enhanced Potency and Selectivity

Positional scanning and systematic analog design are foundational strategies for optimizing the therapeutic potential of derivatives based on the this compound scaffold. This approach involves the methodical synthesis and evaluation of a series of related compounds where substitutions at specific positions are varied to map the SAR and identify optimal structural features. nih.gov

The goal is to enhance biological potency, improve selectivity for the desired target over off-targets, and optimize pharmacokinetic properties. For instance, in the development of antitumor agents based on the 6,7-disubstituted-4-phenoxyquinoline framework, a key finding was that careful regulation of the electron density on attached rings was crucial for improving activity. nih.gov This principle is directly applicable to the design of this compound analogs.

By exploring a range of substituents—such as different aryl groups at C-2, varied side chains at C-4, or diverse heterocyclic systems at N-1 and N-3—researchers can fine-tune the electronic, steric, and hydrophobic properties of the molecule. This systematic exploration allows for the identification of derivatives with superior performance, guiding the development of lead compounds for further investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.orgorientjchem.org This method is invaluable for predicting the activity of newly designed molecules, thereby accelerating the drug discovery process for derivatives of this compound. dergipark.org.tr

2D and 3D QSAR Models for Quinazoline-2,4-diol Derivatives

Both 2D and 3D-QSAR models have been successfully applied to study quinazoline and quinazolinone derivatives.

2D-QSAR models often use multiple linear regression (MLR) to build a linear equation connecting various calculated molecular descriptors to biological activity. nih.gov These models are built using genetic algorithms to select the most relevant descriptors and are validated to ensure their predictive power. nih.govresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of how structural features influence activity. frontiersin.orgnih.gov These models calculate steric and electrostatic fields around the molecules and correlate these fields with biological potency. nih.gov The results are often visualized as contour maps, which highlight regions where modifications would be favorable or unfavorable for activity, providing intuitive guidance for analog design. frontiersin.orgnih.gov For quinazoline derivatives, robust 3D-QSAR models have been developed with high internal and external validation statistics (e.g., high R² and Q² values), demonstrating their stability and strong predictive capability. frontiersin.orgnih.gov

Electronic and Steric Descriptors in QSAR Predictions

The predictive power of QSAR models relies on the use of molecular descriptors that quantify various physicochemical properties of the compounds. For derivatives of this compound, electronic and steric descriptors are paramount.

Electronic Descriptors are critical for defining a molecule's reactivity and interaction capabilities. Key electronic descriptors obtained from quantum chemical calculations include:

Atomic Net Charge: This has been identified as a highly important descriptor for predicting the anticancer activity of quinazoline derivatives. orientjchem.org

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are fundamental in describing electron-donating and accepting abilities. orientjchem.org

Steric and Other Descriptors define the size, shape, and field properties of the molecule.

CoMFA and CoMSIA Fields: These 3D-QSAR methods use steric and electrostatic field descriptors as their foundation. nih.gov CoMSIA further incorporates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis. nih.gov Studies on quinazoline derivatives have shown that steric, electrostatic, and hydrophobic fields can all make significant contributions to the predictive model. nih.gov

Topological and Constitutional Descriptors: 2D-QSAR models also frequently employ descriptors related to molecular size, shape, and atom connectivity to predict activity. nih.gov

| QSAR Model | Key Descriptors/Fields | Significance in Predicting Activity | Reference |

|---|---|---|---|

| 2D-QSAR (MLR) | Atomic Net Charge, HOMO/LUMO Energy | Atomic net charge is often the most important descriptor for predicting anticancer activity. | orientjchem.org |

| 3D-QSAR (CoMFA) | Steric Fields, Electrostatic Fields | Provides 3D contour maps indicating where bulky or charged groups enhance or decrease activity. Steric and electrostatic effects can have nearly equal contributions. | nih.gov |

| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor | Offers a more detailed model; contributions from steric, hydrophobic, and electrostatic fields are often significant. | frontiersin.orgnih.govnih.gov |

Mechanistic Investigations of 7 Fluoro 6 Methoxyquinazoline 2,4 Diol Analogs at the Molecular Level

Exploration of Molecular Targets and Pathways

Analogs of 7-Fluoro-6-methoxyquinazoline-2,4-diol have demonstrated the ability to interact with a diverse array of molecular targets, leading to the modulation of critical cellular pathways. These interactions are highly dependent on the specific substitutions on the quinazoline-2,4-dione scaffold.

The quinazoline (B50416) scaffold is a well-established pharmacophore for kinase inhibitors. nih.govmdpi.com Analogs of this compound, particularly those with the quinazoline-4(3H)-one and quinazoline-2,4(1H,3H)-dione core, have been investigated as inhibitors of several receptor tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR): The quinazoline core is a key feature in several approved EGFR inhibitors. nih.gov The inhibitory mechanism of quinazoline derivatives against EGFR typically involves the formation of hydrogen bonds between the N-1 and N-3 positions of the quinazoline ring and key amino acid residues within the ATP-binding site of the kinase domain. mdpi.com Specifically, the N-1 atom often forms a hydrogen bond with the main chain NH of Methionine 769 (Met769), while the N-3 atom can form a water-mediated hydrogen bond with the side chain of Threonine 766 (Thr766). mdpi.com Molecular docking studies of quinazolinone hydrazide derivatives have shown interactions with key residues such as Val702, Lys721, Met769, and Asp831 in the active site of EGFR. nih.gov

Vascular Endothelial Growth factor Receptor 2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a recognized strategy in cancer therapy. Certain 4-anilino-quinazoline derivatives have been identified as dual inhibitors. mdpi.com For the quinazoline-2,4(1H,3H)-dione scaffold, a series of 3-substituted derivatives were designed as dual c-Met and VEGFR-2 inhibitors. These compounds showed inhibitory activity in the nanomolar range. nih.gov Similarly, S-alkylated quinazolin-4(3H)-ones have been developed as dual EGFR/VEGFR-2 inhibitors. rsc.org

Colony-Stimulating Factor 1 Receptor (CSF1R): While direct evidence for this compound analogs inhibiting CSF1R is limited, research on related quinazoline scaffolds is informative. A study on 7-aminoquinazoline derivatives revealed their potential as selective CSF1R inhibitors. Molecular docking suggested a non-classical hydrogen bond between the 7-amino group and the CSF1R hinge region, which contributed to enhanced potency. researchgate.net This highlights the importance of substitutions on the benzene (B151609) ring of the quinazoline core for targeting CSF1R.

Human Epidermal growth factor Receptor 2 (HER2): The 4-anilinoquinazoline (B1210976) structure is also a known scaffold for developing dual EGFR/HER2 inhibitors. rsc.org However, specific studies focusing on this compound analogs for HER2 inhibition are not prevalent in the reviewed literature.

| Target Kinase | Analog Scaffold | Key Mechanistic Insights | Reported Activity (IC50/Ki) |

|---|---|---|---|

| EGFR | Quinazolinone Hydrazide Derivatives | Interaction with Val702, Lys721, Met769, Asp831. nih.gov | 0.59 µM for compound 9c. nih.gov |

| VEGFR-2 | 3-Substituted Quinazoline-2,4(1H,3H)-dione | Dual inhibition of c-Met and VEGFR-2. nih.gov | 0.052–0.084 µM range for lead compounds. nih.gov |

| VEGFR-2 | S-Alkylated Quinazolin-4(3H)-ones | Dual inhibition of EGFR and VEGFR-2. rsc.org | Comparable to control drugs. rsc.org |

| CSF1R | 7-Aminoquinazoline Derivatives | Non-classical hydrogen bonding with hinge region. researchgate.net | Potent inhibition noted. researchgate.net |

Beyond kinases, analogs of this compound have been found to inhibit other classes of enzymes crucial for various cellular functions.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): A series of novel triketone-containing quinazoline-2,4-dione derivatives have been synthesized and identified as potent HPPD inhibitors. nih.govacs.org These compounds are being explored as potential herbicides. nih.govacs.org One of the most potent compounds, 1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione, exhibited a Ki value of 0.005 µM. nih.gov

Poly(ADP-ribose) Polymerase (PARP1): The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to design novel and potent PARP-1/2 inhibitors. rsc.orgnih.gov Several studies have reported derivatives with IC50 values in the nanomolar range for PARP-1. rsc.org These inhibitors typically work by mimicking the nicotinamide (B372718) portion of the NAD+ substrate, binding to the nicotinamide-binding site of the PARP enzyme.

Bromodomain-containing protein 4 (BRD4): Quinazoline-based analogs have been developed as inhibitors of BRD4, a member of the BET family of proteins that are key regulators of gene transcription. nih.gov These inhibitors disrupt the interaction between BRD4 and acetylated histones, thereby modulating gene expression.

| Target Enzyme | Analog Scaffold | Key Mechanistic Insights | Reported Activity (IC50/Ki) |

|---|---|---|---|

| HPPD | Triketone-containing Quinazoline-2,4-dione | Inhibition of the enzyme's catalytic activity. nih.gov | Ki = 0.005 µM for compound 11h. nih.gov |

| PARP-1 | Quinazoline-2,4(1H,3H)-dione derivatives | Binding to the nicotinamide-binding site. acs.org | IC50 values in the 10-9 M range. rsc.org |

| BRD4 | Quinazoline-based analogs | Disruption of acetylated histone binding. nih.gov | Kd = 44 nM for compound 48. nih.gov |

The quinazoline scaffold has also been explored for its ability to modulate adenosine (B11128) receptors. A study focusing on quinazoline derivatives identified a potent and selective antagonist for the A2B adenosine receptor (A2B AR), with a Ki value of 112 nM. nih.gov The development of selective A2B AR antagonists is of interest for treating conditions like asthma. nih.gov

Characterization of Ligand-Target Interactions

The efficacy of these analogs is determined by the precise nature of their interactions with the target protein's binding site. Detailed structural studies, including X-ray crystallography and molecular docking, have provided valuable insights into these interactions.

The specific amino acid residues within the binding pocket that form crucial interactions with the quinazoline-based inhibitors have been identified for several targets.

PARP-1: Co-crystal structures of quinazoline-2,4(1H,3H)-dione derivatives with PARP-1 have revealed key interactions. The quinazoline-dione moiety fits into the nicotinamide (NI) pocket, forming hydrogen bonds with Glycine 863 (Gly863) and Serine 904 (Ser904). acs.orgacs.org Additionally, a π-π stacking interaction with Tyrosine 907 (Tyr907) is observed. acs.orgacs.org The substituent at the 1-position of the quinazoline ring can form further interactions; for example, a fluoro-substituted benzoyl group has been shown to form a π-π interaction and a hydrogen bond with Tyrosine 896 (Tyr896). acs.org

HPPD: For pyrazole-quinazoline-2,4-dione hybrids inhibiting HPPD, a bidentate chelating interaction with the active site metal ion is a key feature. acs.org Furthermore, π-π stacking interactions with Phenylalanine 381 (Phe381) and Phenylalanine 424 (Phe424) are important for binding. acs.org The substituent at the N3 position of the quinazoline-2,4-dione is surrounded by hydrophobic residues, including Methionine 335 (Met335), Leucine 368 (Leu368), and Leucine 427 (Leu427). acs.org

BRD4: In the case of quinazoline-based BRD4 inhibitors, the N-methyl-pyridone moiety often sits (B43327) deep within the binding pocket, interacting with Isoleucine 146 (Ile146) and Valine 87 (Val87). nih.gov A critical hydrogen bond is formed between the oxygen of the N-methyl-pyridone and the side chain of Asparagine 140 (Asn140). nih.gov This oxygen also forms a water-mediated hydrogen bond with Tyrosine 97 (Tyr97) and Cysteine 136 (Cys136). nih.gov The quinazoline core itself typically lies on the WPF (Tryptophan-Proline-Phenylalanine) shelf, forming π-edge interactions with Tryptophan 81 (Trp81). nih.gov

A combination of hydrogen bonds and hydrophobic interactions stabilizes the ligand within the active site of the target protein.

Hydrogen Bonding Networks: As detailed above, hydrogen bonds are critical for the binding of quinazoline-2,4-dione analogs to their targets. In PARP-1, the dione (B5365651) moiety forms a characteristic hydrogen bonding pattern with Gly863 and Ser904. acs.orgacs.org In BRD4, a key hydrogen bond with Asn140 is often observed, sometimes supplemented by water-mediated hydrogen bonds to residues like Tyr97. nih.gov For VEGFR-2, docking studies of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives showed hydrogen bonding with the highly conserved Aspartate 1046 in the hinge region, and in some cases, with Glutamate 885. nih.gov

Hydrophobic Interactions: These interactions are equally important for the affinity and selectivity of the inhibitors. In PARP-1, the quinazoline ring and its substituents engage in hydrophobic interactions with residues like Alanine 898 (Ala898) and form π-π stacking interactions with tyrosine residues. acs.org For HPPD inhibitors, the o-chlorophenyl group at the N3 position is enveloped by a pocket of hydrophobic residues. acs.org In BRD4, the quinazoline core's interaction with the hydrophobic WPF shelf is a defining feature of its binding mode. nih.gov

| Target | Analog Scaffold | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| PARP-1 | Quinazoline-2,4(1H,3H)-dione | Gly863, Ser904, Tyr907, Tyr896, Ala898 | Hydrogen Bonds, π-π Stacking, Hydrophobic Interactions acs.orgacs.org |

| HPPD | Pyrazole-quinazoline-2,4-dione | Metal ion, Phe381, Phe424, Met335, Leu368, Leu427 | Chelation, π-π Stacking, Hydrophobic Interactions acs.org |

| BRD4 | Quinazoline-based | Asn140, Tyr97, Trp81, Ile146, Val87 | Hydrogen Bonds, Water-mediated H-bonds, π-edge Interactions, van der Waals nih.gov |

| VEGFR-2 | 3-Substituted Quinazoline-2,4(1H,3H)-dione | Asp1046, Glu885 | Hydrogen Bonds nih.gov |

| EGFR | Quinazolinone Hydrazide | Val702, Lys721, Met769, Asp831 | Hydrogen Bonds, Hydrophobic Interactions nih.gov |

Cellular Pathway Modulation Studies

Understanding how a compound affects cellular pathways is crucial for elucidating its mechanism of action. For analogs of this compound, research has concentrated on their ability to interfere with cell proliferation and survival pathways, specifically cell cycle regulation and apoptosis.

The cell division cycle is a tightly regulated process, and its disruption is a hallmark of cancer. Several quinazoline derivatives have been identified as potent modulators of the cell cycle, often by targeting key regulatory proteins like cyclin-dependent kinases (CDKs).

Research has shown that certain quinazoline derivatives can induce cell cycle arrest, effectively halting the proliferation of cancer cells. For instance, a novel quinazoline derivative, 04NB-03, was found to cause cell cycle arrest in hepatocellular carcinoma (HCC) cells. nih.gov This effect is linked to the compound's ability to generate reactive oxygen species (ROS) within the cells. nih.gov Similarly, studies on fumiquinazoline F, a metabolite produced by the fungus Penicillium thymicola, demonstrated its capacity to slow the proliferation of triple-negative breast cancer cells (MDA-MB-231). mdpi.com Treatment with fumiquinazoline F led to a significant, concentration-dependent increase in the population of cells in the G1 phase, with a corresponding decrease in the S and G2 phases, indicating a G1-phase arrest. mdpi.com

Other research efforts have focused on developing quinazolinone-based compounds as specific inhibitors of CDK2, a key regulator of the G1-S transition and S phase progression. nih.gov One such derivative, compound 5c, was shown to cause cell cycle cessation at both the S and G2/M phases in melanoma cells, supporting the hypothesis that its cytotoxic effects are mediated through CDK2 inhibition. nih.gov

| Compound/Analog | Cell Line | Effect | Key Finding | Source |

|---|---|---|---|---|

| 04NB-03 | Hepatocellular Carcinoma (HCC) | Cell Cycle Arrest | Induces arrest in a reactive oxygen species (ROS)-dependent manner. | nih.gov |

| Fumiquinazoline F | MDA-MB-231 (Breast Cancer) | G1 Phase Arrest | Concentration-dependent increase in G1 phase cell population. | mdpi.com |

| Compound 5c (Quinazolinone derivative) | MDA-MB-435 (Melanoma) | S and G2/M Phase Arrest | Acts as a CDK2 inhibitor, showing 94.53% growth inhibition. | nih.gov |

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many chemotherapeutic agents function by triggering this pathway. Analogs of this compound have been investigated for their pro-apoptotic capabilities.

The aforementioned quinazoline derivative 04NB-03 not only halts the cell cycle but also induces apoptosis in HCC cells. nih.gov The study revealed that this induction is dependent on the accumulation of endogenous reactive oxygen species (ROS), as scavenging the ROS reversed the apoptotic effect. nih.gov This suggests a mechanism where the compound creates a state of high oxidative stress that pushes the cell towards programmed death. nih.gov

Similarly, treatment of MDA-MB-231 breast cancer cells with fumiquinazoline F resulted in an accumulation of cells in the sub-G1 phase, a characteristic marker of apoptosis. mdpi.com This indicates that alongside its cytostatic effects, fumiquinazoline F can also trigger cell death pathways. mdpi.com The ability of quinazoline derivatives to induce apoptosis makes them promising candidates for the development of new anticancer therapies.

| Compound/Analog | Cell Line | Effect | Mechanism | Source |

|---|---|---|---|---|

| 04NB-03 | Hepatocellular Carcinoma (HCC) | Apoptosis Induction | Mediated by accumulation of reactive oxygen species (ROS). | nih.gov |

| Fumiquinazoline F | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | Observed accumulation of cells in the sub-G1 phase. | mdpi.com |

Biophysical Characterization of Compound-Target Binding

To fully understand a compound's mechanism, it is essential to characterize the physical interaction with its biological target. Biophysical techniques provide quantitative data on binding affinity, thermodynamics, and structural changes, offering deep insight into the molecular recognition process.

Various spectroscopic methods are employed to study the binding of small molecules to biological macromolecules like proteins and nucleic acids. These techniques can confirm binding, determine affinity, and reveal structural changes upon interaction.

For quinazoline derivatives that target DNA, such as G-quadruplex (G4) structures, fluorescence and circular dichroism (CD) spectroscopy are particularly valuable. A fluorescence intercalator displacement (FID) assay is commonly used to assess binding affinity. nih.gov In this assay, a fluorescent dye like thiazole (B1198619) orange (TO), which glows brightly when bound to G4 DNA, is displaced by the test compound. nih.gov The resulting decrease in fluorescence is measured to calculate the compound's binding constant (Kd). nih.govresearchgate.net

Circular dichroism spectroscopy is used to investigate conformational changes in the target macromolecule upon ligand binding. Studies on pyridine (B92270) bis-quinazoline derivatives showed that these ligands could bind to and stabilize G4 structures without inducing major conformational changes. researchgate.net Other spectroscopic techniques, such as UV-Vis and Fourier-transform infrared (FTIR) spectroscopy, have been used to assess the stability and structural integrity of quinazoline derivatives themselves under various conditions, which is crucial for interpreting binding data accurately. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. wikipedia.orgmalvernpanalytical.com It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing its binding partner. malvernpanalytical.com

The data from an ITC experiment can be used to determine the binding affinity (Ka), stoichiometry of the reaction (n), and the change in enthalpy (ΔH) and entropy (ΔS). wikipedia.org This information is vital for understanding the forces driving the binding event (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions). ITC is widely used in drug discovery to validate hits, guide lead optimization, and characterize the mechanism of action. malvernpanalytical.com For example, ITC can be used to measure the kinetics of enzyme-catalyzed reactions and to characterize the mode of enzyme inhibition (competitive, uncompetitive, etc.) by a compound. nih.govbiorxiv.orgfrontiersin.org

In the context of quinazoline analogs, ITC would be an invaluable tool for characterizing the binding of these inhibitors to their targets, such as CDK2 or G-quadruplex DNA. By providing a detailed thermodynamic signature of the interaction, ITC can help rationalize structure-activity relationships (SAR) and facilitate the design of more potent and selective analogs.

| Technique | Parameter(s) Measured | Significance | Source |

|---|---|---|---|

| Fluorescence Intercalator Displacement (FID) | Binding Affinity (Kd) | Quantifies the strength of the compound-target interaction. | nih.govresearchgate.net |

| Circular Dichroism (CD) Spectroscopy | Conformational Changes | Reveals if the compound alters the secondary/tertiary structure of the target. | researchgate.net |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Ka), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the binding event, revealing the driving forces. | wikipedia.orgmalvernpanalytical.comfrontiersin.org |

Preclinical Biological Evaluation of 7 Fluoro 6 Methoxyquinazoline 2,4 Diol Analogs

In Vitro Biological Screening Methodologies

The initial phase of evaluating analogs of 7-fluoro-6-methoxyquinazoline-2,4-diol involves a suite of in vitro screening methods. These techniques are essential for determining the biological potential of the synthesized compounds, focusing on their interactions with specific molecular targets and their effects on cellular functions.

A primary method for assessing the activity of quinazoline (B50416) analogs is through enzyme inhibition assays, which measure a compound's ability to interfere with the function of a specific enzyme. The choice of enzyme is dictated by the therapeutic target of interest. For instance, quinazoline derivatives have been evaluated as inhibitors of various enzymes, including phosphodiesterases (PDEs), receptor tyrosine kinases (RTKs), and tyrosinase. nih.govnih.govmdpi.com

The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. For example, in the evaluation of novel quinazoline derivatives as PDE7 inhibitors, an in vitro PDE7A assay kit was utilized to determine the IC₅₀ values. nih.gov Similarly, enzyme-linked immunosorbent assays (ELISAs) have been employed to assess the inhibitory effects of quinazolinone derivatives on the activity of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Spectrophotometric methods are also common, such as measuring the activity of tyrosinase using L-DOPA as a substrate. mdpi.com

Table 1: Examples of Enzyme Inhibition Assays for Quinazoline Derivatives This table is interactive. You can sort and filter the data.

| Target Enzyme | Assay Method | Measured Parameter | Reference |

|---|---|---|---|

| Phosphodiesterase 7A (PDE7A) | PDE7A Assay Kit | IC₅₀ (µM) | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | ELISA | % Inhibition / IC₅₀ | nih.gov |

| Tyrosinase | Spectrophotometry (with L-DOPA) | Inhibitory Activity | mdpi.com |

| Dihydrofolate Reductase (DHFR) | Enzymatic Assay | IC₅₀ | nih.gov |

To understand a compound's activity in a more biologically relevant context, cell-based functional assays are employed. These assays measure the physiological response of cells to the compound, confirming that the molecule can access its intracellular target and exert a functional effect.

A common technique is the MTT (3-(4,5-dimethylthiazol-yl)-diphenyl tetrazolium bromide) cytotoxicity assay, which assesses a compound's ability to inhibit cell proliferation or induce cell death. This has been used to screen quinazoline analogs against a wide panel of human cancer cell lines, including those of the lung (A549), breast (MCF-7), and colon (HCT-116). nih.govresearchgate.netnih.gov Furthermore, flow cytometry can be used to analyze the cell cycle, demonstrating, for example, that a compound arrests cells in a specific phase, such as G2/M, and induces apoptosis. nih.gov For quinazolines targeting microtubule dynamics, assays evaluating tubulin polymerization are critical. nih.gov

Table 2: Cell Lines Used in Functional Assays for Quinazoline Analogs This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Assay Type | Purpose | Reference |

|---|---|---|---|---|

| A549 | Non-small cell lung cancer | MTT Assay, Kinase Assay | EGFR Inhibition, Cytotoxicity | nih.govbiorxiv.org |

| A431 | Skin cancer | In-silico Cytotoxicity Assay | EGFR Inhibition | biorxiv.org |

| MCF-7 | Breast adenocarcinoma | Cytotoxicity Assay | Antitumor Activity | researchgate.net |

| HCT-116 | Colon cancer | Cytotoxicity Assay | Antitumor Activity | researchgate.net |

| NRK-52E | Normal rat kidney | MTT Assay | Assess cytotoxicity on normal cells | nih.gov |

Determining how strongly a compound binds to its intended receptor is crucial for understanding its potency and potential for therapeutic efficacy. This is often achieved through receptor binding affinity assays. Radioligand binding assays are a classic example, where the analog's ability to displace a known, radioactively labeled ligand from the receptor is measured. For instance, the ability of quinazoline derivatives to inhibit the binding of [³H]colchicine to tubulin has been evaluated to confirm their interaction with the colchicine (B1669291) binding site. nih.gov

In addition to experimental methods, computational techniques such as molecular docking are invaluable. These in-silico studies predict the binding mode and affinity of a compound to the three-dimensional structure of a target protein. ijfmr.com Such studies have been used to model the interaction of quinazoline derivatives with various targets, including EGFR and tubulin, providing insights into the specific amino acid residues involved in the binding. nih.govbiorxiv.org

Selectivity Profiling Against Multiple Targets

A critical aspect of preclinical evaluation is to determine a compound's selectivity. An ideal drug candidate should interact potently with its intended target while having minimal interaction with other proteins, particularly those that could cause adverse effects.

To differentiate between on-target and off-target effects, analogs are screened against a panel of related and unrelated biological targets. For example, quinazoline-based kinase inhibitors are often tested against a broad panel of kinases to assess their selectivity profile. A study of certain 4-anilinoquinazolines found that a lead compound was a selective inhibitor of B-Raf kinase but also displayed potent activity against EGFR and VEGFR-2, while not inhibiting other kinases like PDGFR-β. nih.gov This type of profiling is essential to understand the compound's full biological activity.

Another key strategy is to compare the compound's effects on cancer cells versus normal, healthy cells. The discovery that certain quinazolinone derivatives have significantly lower cytotoxicity against normal rat kidney cells (NRK-52E) compared to cancer cells indicates a preferential selectivity for the intended target within the cancer cells. nih.gov This helps to establish a potential therapeutic window.

Table 3: Example of a Selectivity Profile for a Quinazoline Analog (Compound 42) This table is interactive. You can sort and filter the data.

| Target | Activity (IC₅₀) | Interpretation | Reference |

|---|---|---|---|

| B-Raf | 57 nM | Potent Inhibition (On-Target) | nih.gov |

| B-RafV600E | 51 nM | Potent Inhibition (On-Target) | nih.gov |

| VEGFR-2 | 7.0 nM | Potent Inhibition (Potential Multi-Target Effect) | nih.gov |

| EGFR | 73 nM | Potent Inhibition (Potential Multi-Target Effect) | nih.gov |

| PDGFR-β | >10 µM | No Significant Inhibition (Selective) | nih.gov |

Compound specificity refers to the ability of a molecule to bind to a single, intended target. This is closely related to selectivity but focuses on the uniqueness of the interaction. The assessment involves comparing the analog's activity not only against other protein targets but also against other structurally similar compounds and known inhibitors.

For example, a novel quinazoline derivative was identified as a potent inhibitor of FGFR4 with an IC₅₀ of 8.5 nM, which was more potent than the known inhibitor BLU9931 (IC₅₀ = 29 nM), demonstrating superior specificity and activity for the target. nih.gov The structural features of the analogs are also critical for specificity. Studies have shown that the volume and nature of substituents at specific positions on the quinazoline ring are crucial for potent binding to a particular target, such as the colchicine site on tubulin. nih.gov This structure-activity relationship (SAR) analysis is fundamental to designing compounds with high specificity. The ultimate goal is to develop a compound that interacts precisely with its therapeutic target, leading to a more effective and safer pharmacological agent.

Phenotypic Screening in Relevant Biological Systems

Phenotypic screening serves as a foundational approach in the early stages of drug discovery, allowing for the evaluation of a compound's effect in a cellular or organismal context without a preconceived molecular target. For analogs of this compound, this typically involves assessing their impact on cancer cell lines, as quinazoline derivatives have frequently been investigated for their anti-proliferative properties. nih.gov

A primary method for the phenotypic screening of potential anticancer agents is the use of cell proliferation and viability assays. These assays quantify the ability of a compound to inhibit cell growth or induce cell death. Analogs of this compound have been subjected to such evaluations across various cancer cell lines.

For instance, studies on a series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives revealed their cytotoxic potential. ptfarm.pl The viability of cancer cell lines, such as K562 (leukemia) and HeLa (cervical carcinoma), was assessed at different concentrations of the compounds. ptfarm.pl While some derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione did not exhibit significant growth inhibition at high concentrations, this highlights the critical role of specific substitutions on the quinazoline core for cytotoxic activity. ptfarm.pl

In a broader context, the antiproliferative activity of various quinazoline derivatives has been extensively documented. For example, a series of 2,4-disubstituted quinazoline derivatives demonstrated potent antiproliferative activities against a panel of three tumor cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are typically determined to compare the potency of the analogs.

To illustrate the type of data generated from such assays, the following interactive table presents hypothetical IC₅₀ values for a series of this compound analogs against different cancer cell lines, based on trends observed in the literature for similar quinazoline derivatives.

| Compound ID | R1-Substituent | R2-Substituent | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |

| Analog 1 | H | H | > 50 | > 50 | > 50 |

| Analog 2 | Methyl | H | 25.3 | 32.1 | 28.5 |

| Analog 3 | Ethyl | H | 15.8 | 20.4 | 18.9 |

| Analog 4 | H | Methyl | 45.2 | 48.9 | 46.7 |

| Analog 5 | H | Ethyl | 30.1 | 35.6 | 33.2 |

This table is illustrative and based on general trends reported for quinazoline derivatives.

Beyond measuring cell viability, observing changes in cellular morphology provides qualitative insights into a compound's mechanism of action. Treatment with bioactive compounds can lead to distinct alterations in cell shape, size, and intracellular organization. These changes can be indicative of specific cellular events such as apoptosis, cell cycle arrest, or cytoskeletal disruption.

While specific studies detailing the morphological changes induced by this compound analogs are not extensively available in public literature, research on other quinazolinone derivatives provides a framework for what might be expected. For instance, some quinazolinone compounds have been shown to induce apoptosis, which is characterized by cellular shrinkage, membrane blebbing, and chromatin condensation. Advanced imaging techniques, such as high-content imaging, can be employed to quantify these morphological fingerprints in an unbiased manner.

Establishment of Structure-Activity-Mechanism Relationships

Understanding the relationship between a compound's chemical structure and its biological activity is paramount for rational drug design. For the this compound scaffold, this involves systematically modifying the substituents and correlating these changes with their effects on cellular phenotypes and molecular targets.

Structure-activity relationship (SAR) studies on various quinazoline derivatives have revealed key insights. For instance, in the context of epidermal growth factor receptor (EGFR) kinase inhibitors, substitutions at the 6- and 7-positions of the quinazoline core are known to be critical for activity. nih.gov The presence of small, electron-donating groups like methoxy (B1213986) at these positions can enhance the inhibitory potency. nih.gov The introduction of a fluorine atom can also significantly impact a molecule's properties, including its metabolic stability and binding affinity. nih.gov

The following table summarizes hypothetical SAR findings for analogs of this compound, illustrating how different substitutions might influence their anti-proliferative activity.

| Position | Substitution | Effect on Activity | Rationale (Hypothetical) |

| C7 | Fluoro | Potentially increases potency/metabolic stability | Fluorine can enhance binding interactions and block metabolic breakdown. nih.gov |

| C6 | Methoxy | Generally favorable | The electron-donating nature can improve target engagement. nih.gov |

| N1 | Small alkyl | May increase activity | Can improve solubility and cell permeability. |

| N3 | Substituted phenyl | Activity is highly dependent on substitution pattern | Allows for interaction with specific pockets in the target protein. |

This table is illustrative and based on general SAR principles for quinazoline derivatives.

Identification and Optimization of Lead Compounds for Further Development

The culmination of phenotypic screening and SAR studies is the identification of one or more "lead compounds." These are molecules that exhibit promising activity and have a chemical scaffold that is amenable to further chemical modification to improve their drug-like properties.

The process of lead optimization involves a multiparameter approach, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For quinazoline-based compounds, this can involve extensive synthetic efforts to explore a wide range of substituents. For example, optimization efforts on quinazoline-based BET family inhibitors involved modifying substitutions to improve their pharmacokinetic profile, leading to highly efficacious analogs in preclinical models. nih.gov Similarly, lead optimization of other quinazoline derivatives has led to the development of potent drug candidates for various diseases. nih.gov

Once a lead compound from the this compound analog series is identified, subsequent optimization would focus on refining its structure to achieve a desirable balance of efficacy and safety, paving the way for more advanced preclinical and eventually clinical studies.

Computational and Theoretical Chemistry in 7 Fluoro 6 Methoxyquinazoline 2,4 Diol Research

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a robust tool for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. While specific DFT studies on 7-Fluoro-6-methoxyquinazoline-2,4-diol are not extensively documented in public literature, the methodologies are well-established and routinely applied to similar heterocyclic systems.

Electronic Structure and Energetics of Tautomers

The quinazoline-2,4-diol core can exist in several tautomeric forms, including the dione (B5365651), keto-enol, and diol forms. The relative stability of these tautomers is crucial as it dictates the molecule's predominant form under physiological conditions, which in turn affects its chemical reactivity and ability to interact with biological targets.

DFT calculations are ideally suited to determine the electronic structure and relative energies of these tautomers. By optimizing the geometry of each tautomer and calculating its total electronic energy, the most stable form can be identified. For instance, studies on related quinoline (B57606) and quinazolinone systems have shown that the diketo form is often more stable than the enol or diol forms, a preference that can be influenced by solvent effects. orientjchem.orgresearchgate.net Polar solvents, for example, can stabilize more polar tautomers through intermolecular interactions. orientjchem.org The calculations would involve a functional, such as B3LYP or M06-2X, paired with a suitable basis set like 6-311++G(d,p) to accurately model the electronic distribution and energies. nih.govnih.gov The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the benzene (B151609) ring of this compound would be expected to modulate the electron density across the heterocyclic system, influencing the relative stabilities of its tautomers.

Table 1: Illustrative Tautomer Energetics from DFT Calculations for a Generic Quinazolin-2,4-dione System

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent |

| Diketo | 0.00 | 0.00 |

| Enol-Keto | +5.8 | +4.5 |

| Diol | +12.3 | +9.8 |

Note: This table is for illustrative purposes and based on general findings for the quinazolin-2,4-dione scaffold. Specific values for this compound would require dedicated calculations.

Vibrational and Spectroscopic Predictions

DFT calculations can also predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT would predict characteristic vibrational frequencies for key functional groups. For example, the C=O stretching frequencies in the dione tautomer are typically found in the 1650-1750 cm⁻¹ region of the IR spectrum. nih.gov The N-H stretching vibrations would appear at higher frequencies, while the C-F and C-O stretching modes would be located in the fingerprint region. By comparing the calculated spectrum with an experimental one, researchers can confirm the presence of the quinazoline-2,4-dione core and the specific tautomeric form present. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to predict how a ligand, such as this compound, might interact with a protein target of therapeutic interest. The quinazoline (B50416) scaffold is a well-known "privileged structure" found in numerous inhibitors of enzymes like kinases and polymerases. acs.org

Prediction of Binding Poses and Orientations

The primary goal of molecular docking is to generate a set of possible binding poses of the ligand within the active site of a protein. unair.ac.id A search algorithm explores various translational, rotational, and conformational degrees of freedom of the ligand. For this compound, this would involve placing the molecule into the binding pocket of a target protein and systematically evaluating different orientations.